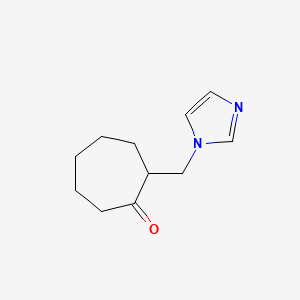

2-(1H-imidazol-1-ylmethyl)cycloheptanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(imidazol-1-ylmethyl)cycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11-5-3-1-2-4-10(11)8-13-7-6-12-9-13/h6-7,9-10H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLQXPPYMXYHKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)CC1)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649312 | |

| Record name | 2-[(1H-Imidazol-1-yl)methyl]cycloheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142202-13-8 | |

| Record name | Cycloheptanone, 2-(1H-imidazol-1-ylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1H-Imidazol-1-yl)methyl]cycloheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Modification of the Imidazole Ring:

The imidazole (B134444) ring offers several positions for substitution. N-alkylation at the second nitrogen atom (N3) is a common strategy in imidazole chemistry. nih.govresearchgate.net Additionally, electrophilic substitution can introduce various functional groups at the C2, C4, and C5 positions of the imidazole ring, further diversifying the molecular structure. The van Leusen imidazole synthesis is a versatile method for creating variously substituted imidazoles that could be adapted for analog synthesis. scispace.comdoaj.org

Modification of the Cycloheptanone Ring:

The cycloheptanone (B156872) moiety can be modified in several ways. The carbonyl group can be reduced to a hydroxyl group, which can then be further functionalized. The ring itself can be subjected to α-functionalization to introduce substituents at the C2 or C7 positions. researchgate.netbenthamscience.com Furthermore, the ring size can be altered, for instance, by using cyclopentanone (B42830) or cyclohexanone (B45756) as starting materials to generate analogs with different ring sizes.

Synthesis of Hybrid Molecules:

A powerful strategy in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores into a single entity. nih.gov The 2-(1H-imidazol-1-ylmethyl)cycloheptanone scaffold can be linked to other biologically active moieties. For example, the imidazole (B134444) ring could be connected to other heterocyclic systems like thiazole (B1198619) or 1,3,4-thiadiazole (B1197879) to create novel hybrid compounds with potentially enhanced or new biological activities. scilit.commdpi.com

Below is a table illustrating potential synthetic modifications for generating analogs:

| Modification Strategy | Target Moiety | Potential Reaction/Modification | Resulting Analog Type |

| Ring Substitution | Imidazole Ring | N-Alkylation, Halogenation, Nitration | Substituted Imidazole Analogs |

| Ring Substitution | Cycloheptanone (B156872) Ring | α-Alkylation, Aldol Condensation | Substituted Cycloheptanone Analogs |

| Functional Group Transformation | Cycloheptanone Ring | Reduction to alcohol, Reductive amination | Cycloheptanol/Cycloheptylamine Analogs |

| Scaffold Alteration | Cycloheptanone Ring | Ring contraction (e.g., Favorskii) | Cyclohexane (B81311) Analogs |

| Molecular Hybridization | Core Structure | Linkage to other heterocycles (e.g., thiazole, pyridine) | Imidazole-Hybrid Compounds |

These proposed synthetic pathways, while based on established chemical principles, would require empirical validation to confirm their applicability to the specific substrate this compound.

Computational and Theoretical Investigations of 2 1h Imidazol 1 Ylmethyl Cycloheptanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 2-(1H-imidazol-1-ylmethyl)cycloheptanone, these studies provide a detailed picture of its geometry, electronic landscape, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. nih.govekb.eg By employing functionals such as B3LYP or M06-2X with basis sets like 6-311++G(d,p), researchers can calculate the most stable three-dimensional arrangement of atoms in the molecule. plos.orgcyberleninka.ru

For this compound, DFT calculations reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. researchgate.net These studies would characterize the puckered conformation of the cycloheptanone (B156872) ring and the relative orientation of the imidazolylmethyl substituent. The electronic structure calculations provide information on the distribution of electron density, molecular orbital energies, and other key electronic parameters. ekb.eg

| Parameter | Atoms Involved | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C=O (ketone) | 1.22 Å |

| Bond Length | N-CH₂ (imidazole-methylene) | 1.48 Å |

| Bond Angle | C-N-C (imidazole ring) | 108.5° |

| Dihedral Angle | O=C-C-CH₂ | -155.0° |

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity. irjweb.comresearchgate.netresearchgate.net The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.commalayajournal.orgacadpubl.eu For this compound, the HOMO is typically localized on the electron-rich imidazole (B134444) ring, while the LUMO may be distributed across the carbonyl group of the cycloheptanone moiety.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govpreprints.org The MEP map displays regions of different electrostatic potential, where red areas (negative potential) indicate electron-rich sites prone to electrophilic attack, and blue areas (positive potential) signify electron-deficient regions susceptible to nucleophilic attack. malayajournal.orgacadpubl.eu In this compound, the MEP would likely show a negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the carbonyl group, identifying them as key sites for interaction. researchgate.net

| Parameter | Energy (eV) | Implication |

|---|---|---|

| E(HOMO) | -6.5 | Electron-donating capability |

| E(LUMO) | -1.2 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.3 | High chemical stability |

DFT calculations are highly effective in predicting spectroscopic data, which can then be correlated with experimental results to confirm the molecular structure. niscpr.res.inresearchgate.net Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra. nih.gov A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations in the computational method, typically resulting in excellent agreement with experimental data. nih.gov

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). mdpi.comnih.govmdpi.com These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the connectivity and chemical environment of atoms within the molecule. cyberleninka.ruresearchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the atomic motions of a molecule by solving Newton's equations of motion, providing a trajectory of conformations over a specific period. nih.goved.ac.uk

For a flexible molecule like this compound, MD simulations are crucial for exploring its vast conformational space. mdpi.com Such simulations can reveal the preferred conformations of the cycloheptanone ring (e.g., chair, boat, twist-chair) and the rotational freedom of the imidazolylmethyl side chain. This analysis helps in understanding the molecule's flexibility and the dynamic interplay between its different parts, which can influence its interaction with other molecules. ijsrset.com

In Silico Reactivity Predictions and Mechanistic Studies

In silico methods are powerful tools for predicting the chemical reactivity of a molecule without the need for laboratory experiments. The electronic parameters derived from DFT calculations, such as the HOMO-LUMO gap and the MEP surface, are primary indicators of reactivity. malayajournal.orgacadpubl.eu

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. irjweb.com The MEP map identifies the most probable sites for chemical reactions. For this compound, the electron-rich nitrogen atoms are predicted to be centers for electrophilic attack, while the regions around the carbonyl carbon and acidic protons could be susceptible to nucleophilic attack. These predictions can guide the design of synthetic routes and help in understanding potential reaction mechanisms. While detailed mechanistic studies are complex, these reactivity indicators provide the foundational information needed to hypothesize reaction pathways.

Computational Studies in Ligand-Target Interactions (Excluding Biological Outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govekb.eg This method is instrumental in understanding the non-covalent interactions that stabilize the ligand-receptor complex. nih.govmdpi.com

Chemical Reactivity and Derivatization Studies of 2 1h Imidazol 1 Ylmethyl Cycloheptanone

Reactions Involving the Imidazole (B134444) Moiety

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, one of which is a pyrrole-type nitrogen and the other a pyridine-type nitrogen. globalresearchonline.net This configuration imparts amphoteric properties, allowing it to act as both an acid and a base. nih.gov The reactivity of the imidazole moiety in 2-(1H-imidazol-1-ylmethyl)cycloheptanone can be exploited to modify its electronic and steric properties.

N-Alkylation and N-Acylation Reactions for Modifying Imidazole Basicity and Steric Hindrance.

The lone pair of electrons on the pyridine-type nitrogen (N-3) makes the imidazole ring nucleophilic, facilitating reactions with electrophiles such as alkyl and acyl halides.

N-Alkylation: The reaction of the imidazole moiety with alkyl halides leads to the formation of N-alkylimidazolium salts. This transformation introduces a positive charge on the imidazole ring, significantly altering its electronic properties and basicity. The choice of the alkylating agent can be used to introduce a variety of functional groups and to modulate the steric hindrance around the imidazole ring. For instance, increasing the length of the alkyl chain can influence the lipophilicity of the molecule. nih.govresearchgate.net The reaction is typically carried out in the presence of a base to deprotonate the imidazole, although alkylation can also proceed under neutral or acidic conditions with certain reagents. semanticscholar.org

N-Acylation: Similarly, N-acylation can be achieved by reacting the imidazole with acyl halides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom, which can serve as a protecting group or as a handle for further functionalization. The resulting N-acylimidazole is a reactive species that can be used in various synthetic transformations.

Interactive Table: Representative N-Alkylation Reactions of the Imidazole Moiety.

| Alkylating Agent | Product | Effect on Basicity | Steric Hindrance |

|---|---|---|---|

| Methyl Iodide | 1-methyl-3-(cycloheptanon-2-ylmethyl)imidazolium iodide | Decreased | Minimal increase |

| Benzyl Bromide | 1-benzyl-3-(cycloheptanon-2-ylmethyl)imidazolium bromide | Decreased | Significant increase |

Electrophilic and Nucleophilic Substitutions on the Imidazole Ring.

The imidazole ring can undergo both electrophilic and nucleophilic substitution reactions, although the former is more common.

Electrophilic Aromatic Substitution: The imidazole ring is considered an electron-rich aromatic system and is susceptible to electrophilic attack. globalresearchonline.netuobabylon.edu.iq Substitution typically occurs at the C-4 and C-5 positions, as attack at C-2 is electronically disfavored. uobabylon.edu.iq Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. uobabylon.edu.iq

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the imidazole ring is generally difficult and requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. globalresearchonline.netresearchgate.net Therefore, for this compound, direct nucleophilic substitution on the imidazole ring is not a favored reaction pathway under standard conditions.

Reactions Involving the Cycloheptanone (B156872) Moiety

The cycloheptanone ring possesses a reactive carbonyl group and acidic alpha-hydrogens, making it amenable to a variety of chemical transformations.

Carbonyl Group Transformations: Reduction to Alcohol, Olefination, and Condensation Reactions.

The carbonyl group of the cycloheptanone moiety is a key site for derivatization.

Reduction to Alcohol: The ketone can be readily reduced to the corresponding alcohol, 2-(1H-imidazol-1-ylmethyl)cycloheptanol, using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This transformation introduces a hydroxyl group, which can serve as a site for further functionalization, such as esterification or etherification.

Olefination: The carbonyl group can be converted to a double bond through olefination reactions, such as the Wittig reaction. This allows for the introduction of a wide range of substituents at the carbonyl carbon, leading to the formation of various cycloheptylidene derivatives.

Condensation Reactions: The presence of alpha-hydrogens allows the cycloheptanone to undergo condensation reactions with aldehydes and ketones. nih.gov These reactions, which can be base- or acid-catalyzed, lead to the formation of α,β-unsaturated ketones, expanding the carbon framework of the molecule.

Alpha-Functionalization: Alkylation and Halogenation at the Cycloheptanone Alpha-Carbon.

The carbon atoms adjacent to the carbonyl group (alpha-carbons) are activated and can be functionalized through various reactions.

Alpha-Halogenation: The alpha-carbon of the cycloheptanone can be halogenated in the presence of an acid or a base. libretexts.orgpressbooks.pubyoutube.comchemistrysteps.com Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in monohalogenation at the more substituted alpha-carbon. chemistrysteps.comlibretexts.org In contrast, under basic conditions, the reaction proceeds via an enolate and can lead to polyhalogenation, as the introduction of a halogen increases the acidity of the remaining alpha-hydrogens. libretexts.orgchemistrysteps.com

Alpha-Alkylation: The alpha-carbon can also be alkylated by treatment with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, followed by reaction with an alkyl halide. youtube.comyoutube.com This reaction is a powerful tool for forming new carbon-carbon bonds. An alternative, milder method for alpha-alkylation is the Stork enamine synthesis, where the ketone is first converted to an enamine, which then acts as the nucleophile. youtube.comlibretexts.org

Interactive Table: Alpha-Functionalization of the Cycloheptanone Moiety.

| Reaction | Reagents | Product | Conditions |

|---|---|---|---|

| α-Bromination | Br₂, Acetic Acid | 2-bromo-2-(1H-imidazol-1-ylmethyl)cycloheptanone | Acid-catalyzed |

| α-Chlorination | Cl₂, NaOH | Polychlorinated products | Base-promoted |

| α-Methylation | 1. LDA, -78°C; 2. CH₃I | 2-methyl-2-(1H-imidazol-1-ylmethyl)cycloheptanone | Strong base |

Ring System Modifications and Transformations

While specific studies on the ring system modifications of this compound are not extensively documented in the literature, the cycloheptanone ring can, in principle, undergo various transformations characteristic of cyclic ketones. These could include ring-expansion reactions, such as the Tiffeneau-Demjanov rearrangement, or ring-contraction reactions, like the Favorskii rearrangement, upon conversion to an α-haloketone. pearson.com Such transformations would significantly alter the carbocyclic framework of the molecule, leading to novel structures. However, the feasibility and outcome of these reactions would need to be experimentally determined for this specific substrate.

Cycloheptanone Ring Contraction or Expansion Reactions.

Ring Contraction

The contraction of the seven-membered cycloheptanone ring to a six-membered cyclohexane (B81311) ring is a chemically feasible transformation. The most common method for achieving such a conversion is the Favorskii rearrangement. wikipedia.orgadichemistry.comddugu.ac.in This reaction typically involves the treatment of an α-halo ketone with a base. wikipedia.org For this compound, this would first require regioselective halogenation at the C3 position (alpha to the carbonyl group, but on the opposite side of the imidazole substituent) to yield 3-halo-2-(1H-imidazol-1-ylmethyl)cycloheptanone.

Upon treatment with a base, such as sodium hydroxide (B78521) or an alkoxide, the reaction is thought to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com Subsequent nucleophilic attack by the base opens the strained three-membered ring, leading to the formation of a cyclopentanecarboxylic acid derivative after ring contraction. adichemistry.com

Another potential, though less common, method for ring contraction is the Wolff rearrangement. wikipedia.orgwikipedia.org This process would involve the conversion of the ketone into an α-diazo ketone. Subsequent photolytic, thermal, or metal-catalyzed (e.g., silver) decomposition of the diazo compound generates a ketene (B1206846) intermediate, which results in the contracted ring system. wikipedia.orgrsc.org This method is frequently used to synthesize strained ring systems. wikipedia.org

Ring Expansion

Ring expansion of the cycloheptanone moiety could theoretically be achieved through several methods, although specific examples for this substrate are not available. Reactions involving carbenes or carbenoids are known to induce ring expansion in cyclic ketones. For instance, reaction with dichlorocarbene (B158193), often generated from chloroform (B151607) and a strong base, can lead to the formation of a dichlorocyclopropane adduct across the ketone's enol or enolate form. wikipedia.orgyoutube.com Subsequent rearrangement could lead to an expanded, eight-membered ring system.

Furthermore, reactions involving enamines, which can be formed from the cycloheptanone, have been shown to undergo ring expansion upon treatment with electrophiles like dichlorocarbene. documentsdelivered.com Another classical method is the Demjanov rearrangement, which involves the diazotization of an aminomethylcycloalkane, but this would require significant prior functionalization of the starting material.

It is important to note that the imidazole moiety itself can undergo ring expansion. The reaction of imidazoles with dichlorocarbene has been reported to yield pyrimidines, representing an expansion of the five-membered imidazole ring to a six-membered one. rsc.org

Aromatization or Dearomatization of the Cycloheptane (B1346806) Ring.

Aromatization

The conversion of the saturated cycloheptane ring into an aromatic seven-membered tropylium (B1234903) ion is a challenging transformation that would require the introduction of three double bonds and the generation of a positive charge. mdpi.comrsc.org A potential, albeit multi-step, pathway could involve exhaustive dehydrogenation to form a cycloheptatriene (B165957) system, followed by hydride abstraction to generate the aromatic tropylium cation. encyclopedia.pub The tropylium ion is a stable, planar, aromatic cation with 6 π-electrons, conforming to Hückel's rule. udel.edu The synthesis of tropylium salts is often achieved by the oxidation of cycloheptatriene. mdpi.comencyclopedia.pub However, applying this to the substituted cycloheptanone would be complex and likely require reduction of the ketone and subsequent elimination and dehydrogenation steps. Photoisomerization has also been noted as a pathway for the interconversion between six-membered aromatic rings and seven-membered rings like methylcycloheptatriene. researchgate.net

Dearomatization

Dearomatization is not applicable to the saturated cycloheptane ring of this compound as it is not aromatic.

Synthesis of Structurally Diverse Analogs and Hybrid Compounds

The synthesis of structurally diverse analogs and hybrid compounds from this compound can be envisioned through several strategic modifications of its core structure. These strategies are crucial for exploring structure-activity relationships in medicinal chemistry.

Applications in Advanced Organic Chemistry and Materials Science Research

Role as Key Synthetic Intermediates for the Construction of Complex Organic Molecules

The presence of both a ketone functional group and an imidazole (B134444) ring makes 2-(1H-imidazol-1-ylmethyl)cycloheptanone a valuable intermediate for synthetic chemists. The imidazole ring is a core component in numerous biologically active compounds, including antifungal and anticancer agents. researchgate.netnih.gov Likewise, ketones are fundamental starting materials in organic synthesis, amenable to a wide array of transformations.

Research on analogous imidazole-containing ketones has demonstrated their utility in building complex molecular scaffolds. For instance, 2-(1H-imidazol-1-yl)-1-phenylethanones are key precursors in the synthesis of potent antifungal agents. researchgate.net The ketone group in these molecules is typically reduced to a hydroxyl group, which is then further functionalized to produce the final active compound. Similarly, modular, one-pot methods have been developed to synthesize di- and trisubstituted imidazoles from various ketones, highlighting their role in creating libraries of compounds for applications like kinase inhibition. nih.govacs.org

The cycloheptanone (B156872) moiety of this compound offers numerous pathways for elaboration. It can undergo nucleophilic addition, alpha-functionalization, or condensation reactions to build more intricate structures. This dual reactivity allows for a modular approach to synthesizing complex molecules where both the imidazole and ketone parts can be modified sequentially or in tandem.

Table 1: Potential Synthetic Transformations and Resulting Complex Molecules

| Starting Material | Reaction Type | Potential Product Class | Application Area |

|---|---|---|---|

| This compound | Reduction of ketone (e.g., with NaBH₄) | Imidazole-containing secondary alcohols | Pharmaceutical intermediates |

| This compound | Reductive amination | Substituted 2-(imidazolylmethyl)cycloheptylamines | Bioactive molecule scaffolds |

| This compound | Wittig reaction | Alkenyl-substituted cycloheptyl imidazoles | Precursors for polymerization |

Utility in Ligand Design for Coordination Chemistry

The imidazole ring is a well-established and highly effective ligand in coordination chemistry. researchgate.net The nitrogen atoms of the imidazole ring, particularly the pyridine-type nitrogen at position 3, act as excellent electron-pair donors (Lewis bases), readily coordinating to a wide variety of metal ions. wikipedia.org The structure of this compound makes it a potentially valuable monodentate ligand, where the imidazole unit can bind to a metal center, leaving the cycloheptanone moiety available for further functionalization or to influence the steric and electronic properties of the resulting metal complex.

Formation of Metal Complexes and Their Structural Characterization.acs.org

By analogy with imidazole itself and its many derivatives, this compound is expected to form stable coordination complexes with a range of transition metals. wikipedia.org The synthesis of these complexes typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. Depending on the metal ion, its oxidation state, and the reaction conditions, complexes with various geometries can be formed, such as tetrahedral, square planar, or octahedral. wikipedia.orgmdpi.com

Structural characterization of these potential complexes would rely on standard analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths and angles between the metal and the imidazole ligand. Spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy can confirm the coordination of the imidazole ring to the metal by observing shifts in the vibrational frequencies of the C=N and C-N bonds. mdpi.comnih.gov

Table 2: Predicted Metal Complexes and Their Geometries

| Metal Ion | Potential Complex Formula | Predicted Coordination Geometry |

|---|---|---|

| Co(II) | [Co(C₁₁H₁₆N₂O)₄Cl₂] | Octahedral |

| Ni(II) | [Ni(C₁₁H₁₆N₂O)₄]²⁺ | Square Planar or Tetrahedral |

| Cu(II) | [Cu(C₁₁H₁₆N₂O)₄]²⁺ | Square Planar |

Catalytic Applications of Derived Metal Complexes in Organic Transformations.acs.org

Metal complexes containing imidazole-based ligands are known to be effective catalysts for a variety of organic reactions. nih.gov The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity, which is essential for catalytic activity. For example, copper-imidazole complexes have shown catalytic activity in oxidation reactions, such as the oxidation of styrene. mdpi.com Palladium complexes stabilized by imidazole ligands are employed in cross-coupling reactions, which are fundamental for C-C bond formation. nih.gov

Complexes derived from this compound could plausibly exhibit similar catalytic properties. The imidazole group would serve to anchor the metal, while the cycloheptanone "tail" could influence solubility and steric hindrance around the catalytic site, potentially leading to enhanced selectivity in certain transformations.

Development of Chemical Probes and Tools for Mechanistic Investigations

Imidazole derivatives are increasingly being used as core structures in the development of fluorescent probes for chemical sensing and biological imaging. nih.govrsc.org While the this compound molecule itself is not inherently fluorescent, it serves as a scaffold that can be functionalized to create such tools. The imidazole ring can be incorporated into larger, conjugated systems that exhibit desirable photophysical properties.

For example, phenanthro[9,10-d]-imidazole derivatives have been developed as fluorescent probes for imaging. nih.gov The cycloheptanone ring of the target compound provides a convenient handle for chemical modification. It could be used to attach the molecule to a surface, a polymer, or a biomolecule. Furthermore, the imidazole nitrogen can act as a binding site for specific ions or molecules, leading to a detectable change in a reporter group attached elsewhere on the scaffold, making it a potential component in chemosensors.

Precursors for Functional Materials Development (e.g., supramolecular assemblies, covalent organic frameworks)

The rational design of functional materials such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and other supramolecular assemblies relies on molecular building blocks with well-defined shapes and functionalities. Imidazole and its derivatives are exceptionally popular linkers for constructing MOFs due to their strong and directional coordination to metal ions. researchgate.netalfa-chemistry.comrsc.org

This compound could serve as a monofunctional linker in MOF synthesis. The imidazole group would coordinate to metal centers to build the framework, while the cycloheptanone group would project into the pores of the material. soton.ac.uk This pendant functional group could then be used for post-synthetic modification, allowing for the tuning of the pore environment for specific applications like selective gas adsorption or catalysis. rsc.org

In the realm of supramolecular chemistry, the imidazole ring can participate in strong hydrogen bonding interactions, which can be used to direct the self-assembly of molecules into well-ordered structures like layers or chains. acs.orgnih.gov Furthermore, recent studies have shown that incorporating imidazole functional groups into the structure of COFs can significantly alter their electronic and luminescent properties, opening avenues for their use in optoelectronic devices and sensors. acs.org The combination of a coordinating imidazole and a modifiable ketone makes this compound a promising precursor for these advanced materials.

Future Research Directions and Perspectives

Application in Flow Chemistry and Automated Synthesis for Scalable Production

For any compound with potential applications, the ability to produce it on a large scale is crucial. Flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds, including heterocyclic molecules like imidazoles. researchgate.net The translation of an optimized batch synthesis of 2-(1H-imidazol-1-ylmethyl)cycloheptanone to a continuous flow process could offer numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for in-line purification. Automated synthesis platforms, integrated with real-time reaction monitoring, could further accelerate the optimization of reaction conditions and the production of a library of derivatives for screening purposes.

| Technology | Key Benefits for Scalable Production |

| Flow Chemistry | Enhanced safety, improved reproducibility, easier scale-up |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation |

| Process Analytical Technology (PAT) | Real-time monitoring and control of critical process parameters |

Elucidation of Detailed Structure-Property Relationships for Emerging Applications

A fundamental aspect of future research will be to establish clear relationships between the chemical structure of this compound derivatives and their functional properties. The imidazole ring is a key structural motif in many biologically active compounds and functional materials. jopir.inresearchgate.net Systematic modifications of the cycloheptanone (B156872) ring and the imidazole moiety, followed by thorough characterization of the resulting properties, will be essential. Structure-activity relationship (SAR) studies are critical in medicinal chemistry to optimize the biological activity of a lead compound. nih.gov For instance, the introduction of different substituents on the cycloheptanone ring could modulate the molecule's lipophilicity and steric profile, which could in turn influence its biological activity or material properties. Understanding these relationships will be key to unlocking the full potential of this class of compounds in areas such as medicinal chemistry, catalysis, and materials science.

Q & A

Q. What are the standard synthetic methodologies for preparing 2-(1H-imidazol-1-ylmethyl)cycloheptanone?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, imidazole derivatives can be synthesized via a two-step process: (1) activation of cycloheptanone at the 2-position using a halogenating agent (e.g., chloroacetyl chloride), followed by (2) nucleophilic substitution with 1H-imidazole under basic conditions (e.g., anhydrous K₂CO₃ in acetone) . Purification often involves recrystallization from ethanol or aqueous sodium bicarbonate washes to remove unreacted reagents .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Structural confirmation requires multi-spectral analysis:

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., cycloheptanone carbonyl at ~210 ppm, imidazole protons at 7.0–7.5 ppm) .

- XRD : Single-crystal X-ray diffraction confirms stereochemistry and intermolecular interactions (e.g., hydrogen bonding between imidazole N–H and ketone O) .

- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]⁺ ion matching C₁₁H₁₅N₂O⁺) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the imidazole-methylation step in synthesis?

- Methodological Answer : Low yields may arise from steric hindrance at the cycloheptanone 2-position. Strategies include:

- Catalytic Enhancement : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophilicity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity compared to acetone .

- Temperature Control : Gradual warming (25°C → 60°C) minimizes side reactions like imidazole dimerization .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Antifungal Activity : Follow CLSI guidelines using agar dilution or microbroth dilution against Candida albicans (reference: clotrimazole as a positive control) .

- Enzyme Inhibition : Cytochrome P450 (CYP3A4) inhibition assays via fluorometric substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to determine IC₅₀ values .

- Anti-inflammatory Testing : Carrageenan-induced paw edema in rats, measuring edema volume reduction (%) relative to controls .

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved?

- Methodological Answer :

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials or oxidation derivatives) .

- Dynamic NMR : Resolve tautomerism in imidazole rings by analyzing temperature-dependent chemical shifts .

- Isotopic Labeling : ¹³C-labeled cycloheptanone can clarify carbonyl reactivity in complex mixtures .

Data Analysis and Mechanistic Questions

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 interactions, and bioavailability .

- Docking Studies : Autodock Vina or Schrödinger Suite models interactions with fungal lanosterol 14α-demethylase (target of azole antifungals) .

Q. How to address discrepancies in biological activity between structural analogs?

- Methodological Answer :

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on imidazole enhance antifungal potency) .

- Crystallographic Overlays : Superimpose XRD structures to identify steric or electronic differences impacting target binding .

Experimental Design Challenges

Q. What strategies mitigate toxicity concerns during in vivo studies?

- Methodological Answer :

- Dose Escalation : Start at 10 mg/kg (oral) in rodents, monitoring liver enzymes (AST/ALT) for hepatotoxicity .

- Metabolite Screening : LC-MS/MS identifies toxic metabolites (e.g., hydroxylated imidazole derivatives) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.